molecular formula C10H11N3S B13428549 2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine CAS No. 2092094-00-1

2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B13428549
CAS No.: 2092094-00-1
M. Wt: 205.28 g/mol
InChI Key: ZZNFZLDUVOUYQF-UHFFFAOYSA-N
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Description

2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure suggests it may exhibit unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine typically involves the condensation of thiophene-3-carboxaldehyde with 2-methyl-4-aminopyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[(thiophen-2-yl)methyl]pyrimidine: Similar structure but with a different position of the thiophene ring.

    6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine: Lacks the methyl group at the 2-position.

    2-Methyl-6-[(furan-3-yl)methyl]pyrimidin-4-amine: Contains a furan ring instead of a thiophene ring.

Uniqueness

2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine is unique due to the specific positioning of the thiophene and pyrimidine rings, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

2092094-00-1

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C10H11N3S/c1-7-12-9(5-10(11)13-7)4-8-2-3-14-6-8/h2-3,5-6H,4H2,1H3,(H2,11,12,13)

InChI Key

ZZNFZLDUVOUYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)CC2=CSC=C2

Origin of Product

United States

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